N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide
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Overview
Description
N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide is a compound that features a unique combination of a hydroxypropyl group and a thiazolyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide typically involves the reaction of 2-hydroxypropylamine with thiazole-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under mild conditions to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N1-(2-oxopropyl)-N2-(thiazol-2-yl)oxalamide.
Reduction: Formation of N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)ethylenediamine.
Substitution: Formation of various substituted thiazolyl derivatives.
Scientific Research Applications
N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide involves its interaction with specific molecular targets. The hydroxypropyl group may enhance its solubility and facilitate its transport across cell membranes, while the thiazolyl group may interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxyethyl)-N2-(thiazol-2-yl)oxalamide
- N1-(2-hydroxypropyl)-N2-(imidazol-2-yl)oxalamide
- N1-(2-hydroxypropyl)-N2-(benzothiazol-2-yl)oxalamide
Uniqueness
N1-(2-hydroxypropyl)-N2-(thiazol-2-yl)oxalamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxypropyl and thiazolyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-(2-hydroxypropyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-5(12)4-10-6(13)7(14)11-8-9-2-3-15-8/h2-3,5,12H,4H2,1H3,(H,10,13)(H,9,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOUOBWTJHLPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=NC=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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